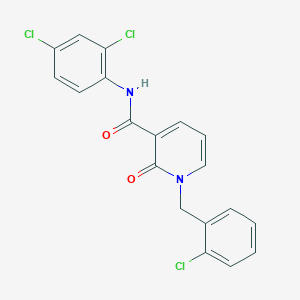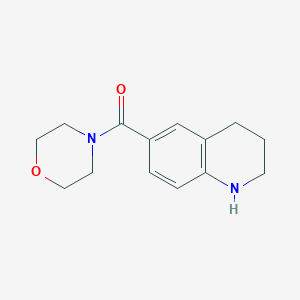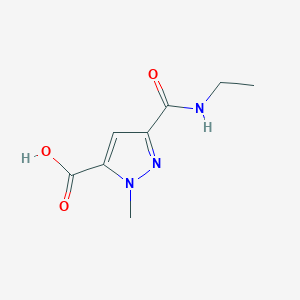
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The molecule also contains several chlorine atoms, suggesting that it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group, and a dichlorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of the functional groups in the molecule .Scientific Research Applications
Chemistry and Properties of Heterocyclic Compounds
Heterocyclic compounds, especially those containing nitrogen, have been extensively studied for their chemical properties and potential applications. A review by Boča, Jameson, and Linert (2011) highlights the variability in chemistry and properties of bis-benzimidazole and bis-benzthiazole compounds, emphasizing their spectroscopic properties, biological, and electrochemical activities. Such compounds show promise in various fields, including pharmacology and materials science, suggesting that a compound with a dihydropyridine core might have interesting properties worth exploring (Boča, Jameson, & Linert, 2011).
Environmental Impact of Chlorophenols
The environmental impact and behavior of chlorophenols, which are structurally related to the dichlorophenyl group in the compound of interest, have been reviewed by Peng et al. (2016). They discuss the role of chlorophenols as precursors to dioxins in municipal solid waste incineration, highlighting the need for understanding the environmental behavior of chlorinated organic compounds. This research area might provide insights into the environmental stability and degradation pathways of similar chlorinated compounds (Peng et al., 2016).
Biodegradation and Environmental Remediation
The study of biodegradation and environmental remediation of persistent organic pollutants, including chlorinated compounds, is crucial for environmental protection. Husain and Husain (2007) reviewed the applications of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes, highlighting the potential for biological approaches to degrade recalcitrant compounds. This area could be relevant for understanding how similar chlorinated and heterocyclic compounds might be broken down or modified in the environment or through targeted remediation efforts (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLMHXFSXTEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)


